molecular formula C20H34O5 B068152 8-iso-PGF2beta CAS No. 177020-26-7

8-iso-PGF2beta

Cat. No. B068152
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-HMALSPAFSA-N
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Description

Synthesis Analysis

The synthesis of 8-iso-PGF2beta is primarily attributed to non-enzymatic pathways involving free radical-catalyzed peroxidation of arachidonic acid. Unlike other prostaglandins synthesized through cyclooxygenase pathways, 8-iso-PGF2beta's formation is indicative of oxidative stress conditions within the body. This process occurs both enzymatically and non-enzymatically, distinguishing it from the classical pathways associated with prostaglandin synthesis.

Molecular Structure Analysis

8-iso-PGF2beta is structurally similar to PGF2α but differs due to its formation mechanism, which involves the rearrangement of arachidonic acid under oxidative stress, leading to its isoprostane structure. This structural uniqueness contributes to its stability and bioactivity, differentiating it from enzymatically produced prostaglandins and making it a specific marker of lipid peroxidation.

Chemical Reactions and Properties

Chemically, 8-iso-PGF2beta exhibits potent vasoconstrictive and inflammatory properties similar to other prostaglandins. Its formation can induce various biological effects, including modulation of vascular tone and promotion of platelet aggregation. These activities are mediated through interactions with prostaglandin receptors, highlighting its role in inflammatory responses and cardiovascular diseases.

Physical Properties Analysis

The physical properties of 8-iso-PGF2beta, such as stability and solubility, are influenced by its chemical structure. Being a lipid-derived compound, it exhibits hydrophobic characteristics, which affect its distribution and interaction within biological membranes and fluids. Its stability as a marker in biological samples makes it a reliable indicator for oxidative stress measurement.

Chemical Properties Analysis

8-iso-PGF2beta's chemical properties, including reactivity and bioactivity, are central to its role as a biomarker of oxidative stress. Its ability to interact with specific prostaglandin receptors and induce biological responses is a key feature of its chemical behavior, underscoring its importance in researching oxidative stress-related pathologies.

For further reading and more detailed insights, the following references provide comprehensive information on 8-iso-PGF2beta:

Scientific Research Applications

  • Type 2 Diabetes Mellitus (T2DM) : 8-iso-PGF2α, closely related to 8-iso-PGF2β, is considered a key indicator of oxidative stress in vivo. It's used for evaluating oxidative stress in T2DM patients and may be involved in chronic complications of the disease (Xu Yu-shan, 2008).

  • Platelet Activation in Diabetes : The formation of 8-iso-PGF2α is enhanced in diabetes and contributes to platelet activation. This finding underscores the role of lipid peroxidation and oxidative stress in diabetes-related complications (G. Davı̀ et al., 1999).

  • Hypertensive Nephropathy : 8-iso-PGF2α reflects the level of oxidative stress in hypertensive nephropathy, indicating its potential role in evaluating kidney damage severity in hypertension (Liu Shuhua, 2010).

  • Cardiovascular Mortality in Postmenopausal Women : High levels of urinary F2-isoprostanes, including 8-iso-PGF2α, predict increased cardiovascular mortality in postmenopausal women, suggesting a link between oxidative stress and cardiovascular diseases (M. Roest et al., 2008).

  • Endothelial Dysfunction and Diabetes : 8-iso-PGF2α levels increase during meals in diabetic patients, affecting endothelial function. This indicates a role in managing oxidative stress and endothelial function in diabetes (A. Ceriello et al., 2011).

  • Acute Hyperglycemia in Type 2 Diabetes : Acute hyperglycemia increases plasma 8-epi-PGF2α isoprostane levels, a direct marker of in vivo free radical oxidative damage, indicating its role in understanding the macrovascular risk in type 2 diabetes (M. Sampson et al., 2002).

Safety And Hazards

Elevated serum 8-iso-PGF2α on admission prolongs hospital stay and increases the risk of death in patients with community-acquired pneumonia (CAP), indicating that 8-iso-PGF2α may be involved in the progression of CAP and serve as an early serum prognostic biomarker for CAP .

Future Directions

The role of 8-iso-PGF2α in community-acquired pneumonia (CAP) remains unclear. Therefore, the main goal is to investigate the correlations of serum 8-iso-PGF2α with the severity and prognosis in CAP patients through a hospital-based retrospective cohort study .

properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-HMALSPAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160411
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-isoprostaglandin PGF2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-iso-PGF2beta

CAS RN

177020-26-7
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177020-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-isoprostaglandin PGF2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002115
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Gonzalez-Luis, F Perez-Vizcaino… - Front Biosci.(Elite …, 2010 - article.imrpress.com
… We studied the putative relaxant effects of several isoprostanes (8-iso-PGE1, and 8-iso-PGE2, 8-isoPGF1alpha, 8-iso-PGF1beta, 8-iso-PGF2alpha, and 8-isoPGF2beta) on pulmonary (…
Number of citations: 12 article.imrpress.com

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